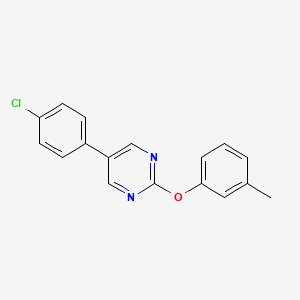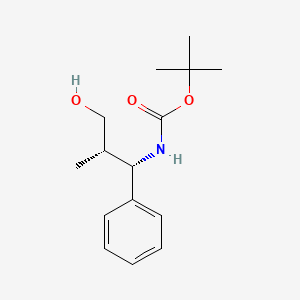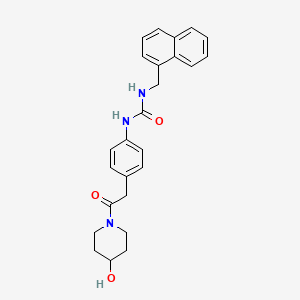![molecular formula C17H21NO2S2 B2778743 2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097892-68-5](/img/structure/B2778743.png)
2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a thiophene-based compound . Thiophene, a five-membered heterocyclic ring containing sulfur, plays a crucial role in medicinal chemistry and material science. It has been explored for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods used to obtain these compounds. For instance, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular formula of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide suggests a complex structure. The presence of a benzyl group, a hydroxy group, and a thiophene moiety indicates its potential biological activity .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, its functional groups (benzyl, hydroxy, and thiophene) can participate in various transformations. These could include oxidation, reduction, and substitution reactions. Investigating its reactivity with different reagents would provide further insights .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on compounds with similar structural features, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their crystal structures, showcasing folded conformations and intramolecular hydrogen bonding that stabilize their structures (S. Subasri et al., 2016). This type of analysis is crucial for understanding the chemical and physical properties of these compounds, which can be applied in the design of new materials and pharmaceuticals.
Pharmacological Characterization
Another area of application is the pharmacological characterization of related compounds, such as κ-opioid receptor antagonists, which exhibit potential for treating depression and addiction disorders (S. Grimwood et al., 2011). These studies highlight the therapeutic potential of sulfanyl acetamide derivatives in neuroscience and pharmacology.
Synthetic Methodologies
The development of efficient synthetic methodologies for benzodiazepine derivatives, including 2-alkylsulfanyl-3H-4,5-dihydro-1,3-benzodiazepin-4-ones, illustrates the compound's relevance in synthetic chemistry (S. Fukamachi et al., 2010). These methods are essential for producing novel compounds with potential applications in medicine and materials science.
Antimalarial Activity
Research on tebuquine and related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides has shown significant antimalarial activity, pointing towards the potential use of similar compounds in the development of new antimalarial drugs (L. M. Werbel et al., 1986). This research underscores the importance of such compounds in addressing global health challenges.
Orientations Futures
: Therapeutic importance of synthetic thiophene - BMC Chemistry : Recent strategies in the synthesis of thiophene derivatives - Springer : Synthesis of thiophene derivatives and their anti-microbial … - BMC Chemistry : 2-(Benzylsulfanyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}acetamide - ChemSpider
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-17(20,9-15-7-8-21-11-15)13-18-16(19)12-22-10-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMAKDZKZYHZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CSCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide](/img/structure/B2778662.png)
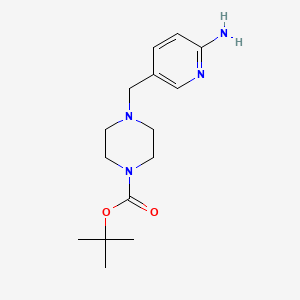
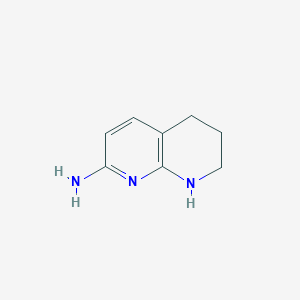
![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)
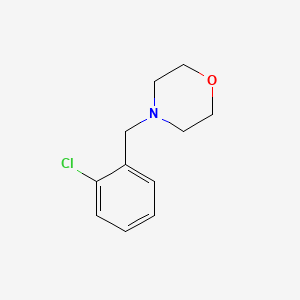
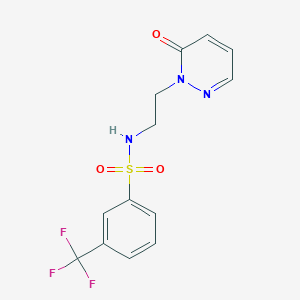
![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)
![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)
